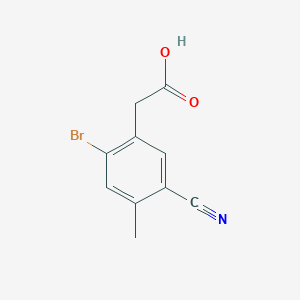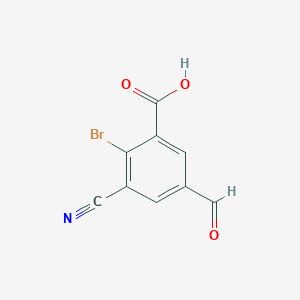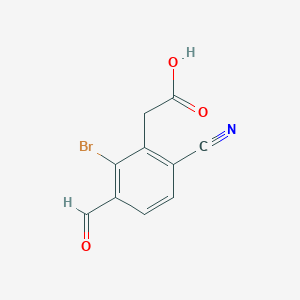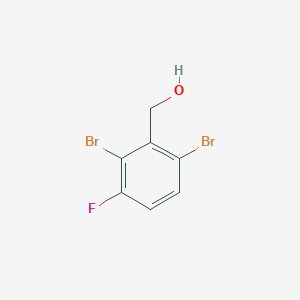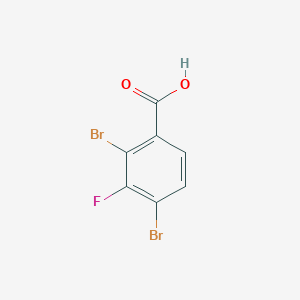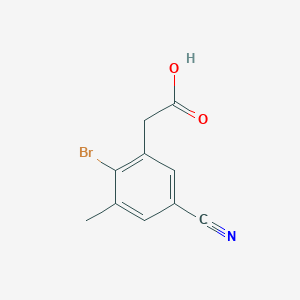
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid
Overview
Description
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid, also known as 2-BCMPA, is a brominated phenylacetic acid derivative that has been widely studied for its potential applications in scientific research. 2-BCMPA is a synthetic compound that can be synthesized using bromination of 3-methylphenylacetic acid. This compound has been researched for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid is not fully understood. It is believed that 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid may interact with certain proteins and enzymes in the body, resulting in changes in their structure and function. It is also believed that 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid may interact with DNA, resulting in changes in its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid have not been fully studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal studies. In addition, 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid in laboratory experiments include its high purity, its low cost, and its ability to be synthesized in a relatively short amount of time. The disadvantages of using 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid in laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
For research on 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid include further studies on its biochemical and physiological effects, its potential applications in drug development, and its potential applications in other areas of scientific research. Additionally, further research should be conducted to better understand its mechanism of action and to further develop methods for its synthesis. Finally, further research should be conducted to explore the potential toxicity of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid and to develop methods to reduce its toxicity.
Scientific Research Applications
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of bromination on the structure and function of proteins. It has also been used to study the effects of bromination on enzyme-catalyzed reactions, and to study the effects of bromination on the structure and function of DNA. In addition, 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been studied for its potential applications in drug development, as it has been shown to have potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-(2-bromo-5-cyano-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(5-12)3-8(10(6)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEGSHLRHRPRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



